molecular formula C15H18N4OS B1390513 N-(3-(1H-imidazol-1-yl)propyl)-4-methoxy-7-methylbenzo[d]thiazol-2-amine CAS No. 1177278-07-7

N-(3-(1H-imidazol-1-yl)propyl)-4-methoxy-7-methylbenzo[d]thiazol-2-amine

Cat. No. B1390513
M. Wt: 302.4 g/mol
InChI Key: UVHZSTQESLUFJM-UHFFFAOYSA-N
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Description

“N-(3-(1H-imidazol-1-yl)propyl)-4-methoxy-7-methylbenzo[d]thiazol-2-amine” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is a key component in the development of new drugs .


Molecular Structure Analysis

The molecular structure of “N-(3-(1H-imidazol-1-yl)propyl)-4-methoxy-7-methylbenzo[d]thiazol-2-amine” is complex, with an imidazole ring attached to a propyl chain, which is further connected to a benzo[d]thiazol-2-amine group . The imidazole ring contains two nitrogen atoms, one of which bears a hydrogen atom .

Scientific Research Applications

Anticancer Research

A study by Yakantham, Sreenivasulu, and Raju (2019) explored the synthesis of derivatives related to N-(3-(1H-imidazol-1-yl)propyl)-4-methoxy-7-methylbenzo[d]thiazol-2-amine and tested their anticancer activity. They found that these compounds showed good to moderate activity against various human cancer cell lines, suggesting potential applications in cancer treatment (Yakantham, Sreenivasulu, & Raju, 2019).

Biological Activity Studies

Uma, Rajanna, Unnisa, and Saiprakash (2017) synthesized derivatives of N-(3-(1H-imidazol-1-yl)propyl)-4-methoxy-7-methylbenzo[d]thiazol-2-amine and found them to be toxic to various bacteria. This indicates potential applications in developing antimicrobial agents (Uma, Rajanna, Unnisa, & Saiprakash, 2017).

Synthesis and Characterization

Shafiee, Shabani, Vosooghi, and Foroumadi (2005) conducted a study on the synthesis of related compounds, providing valuable insights into the chemical properties and potential pharmaceutical applications of this class of compounds (Shafiee, Shabani, Vosooghi, & Foroumadi, 2005).

Fluorescent Material Development

Kundu, Karthikeyan, Moon, and Anthony (2019) explored the synthesis of imidazole derivatives, including those related to N-(3-(1H-imidazol-1-yl)propyl)-4-methoxy-7-methylbenzo[d]thiazol-2-amine, and their application in developing fluorescent materials. They found these compounds exhibited strong solution fluorescence and could potentially be used in materials science (Kundu, Karthikeyan, Moon, & Anthony, 2019).

Future Directions

The future directions for research on “N-(3-(1H-imidazol-1-yl)propyl)-4-methoxy-7-methylbenzo[d]thiazol-2-amine” and similar compounds could involve further exploration of their biological activities and potential applications in drug development . Given the wide range of activities exhibited by imidazole derivatives, these compounds hold promise for the development of new therapeutic agents .

properties

IUPAC Name

N-(3-imidazol-1-ylpropyl)-4-methoxy-7-methyl-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4OS/c1-11-4-5-12(20-2)13-14(11)21-15(18-13)17-6-3-8-19-9-7-16-10-19/h4-5,7,9-10H,3,6,8H2,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVHZSTQESLUFJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)OC)N=C(S2)NCCCN3C=CN=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(1H-imidazol-1-yl)propyl)-4-methoxy-7-methylbenzo[d]thiazol-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(3-(1H-imidazol-1-yl)propyl)-4-methoxy-7-methylbenzo[d]thiazol-2-amine

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